molecular formula C11H18ClNO3 B11753461 Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate hydrochloride

Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate hydrochloride

Cat. No.: B11753461
M. Wt: 247.72 g/mol
InChI Key: PXXMLUTVVZCJQD-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate hydrochloride is a bicyclic compound characterized by a rigid [2.2.2]octane framework substituted with an amino group at position 4, a ketone (oxo) at position 2, and an ethyl ester at position 1, with a hydrochloride counterion.

Properties

Molecular Formula

C11H18ClNO3

Molecular Weight

247.72 g/mol

IUPAC Name

ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H17NO3.ClH/c1-2-15-9(14)11-5-3-10(12,4-6-11)7-8(11)13;/h2-7,12H2,1H3;1H

InChI Key

PXXMLUTVVZCJQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(CC1)(CC2=O)N.Cl

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition

The Diels-Alder reaction between a diene and a dienophile provides a stereocontrolled route to the bicyclic framework. For example, reacting ethyl acrylate with a suitably substituted cyclohexene derivative under thermal or Lewis acid-catalyzed conditions yields the bicyclo[2.2.2]octane skeleton. Optimal yields (70–85%) are achieved using aluminum chloride (AlCl₃) as a catalyst at 80–100°C.

Table 1: Diels-Alder Reaction Conditions

DienophileCatalystTemperature (°C)Yield (%)
Ethyl acrylateAlCl₃8072
Maleic anhydrideBF₃·Et₂O10068
QuinoneNone12055

Reductive Amination and Cyclization

An alternative method involves reductive amination of keto esters followed by intramolecular cyclization. Ethyl 4-oxobicyclo[2.2.2]octane-1-carboxylate is treated with ammonium acetate and sodium cyanoborohydride in methanol, yielding the 4-amino derivative after 12 hours at room temperature. The hydrochloride salt is then obtained by treating the free amine with hydrochloric acid in ethyl acetate.

Enantiomeric Resolution Using Tartaric Acid

Chiral resolution is critical for obtaining enantiomerically pure material. The patent US6495711B2 details a process where racemic ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate is resolved using D- and L-tartaric acid.

Diastereomeric Salt Formation

The racemic amine is dissolved in chloroform and treated with D-tartaric acid (0.5–0.6 equivalents) at 20–25°C. The resulting diastereomeric salt precipitates and is isolated by filtration. Recrystallization from methanol/water mixtures enhances enantiomeric excess (ee > 98%).

Key Parameters:

  • Solvent: Chloroform or ethyl acetate

  • Temperature: 20–25°C

  • Acid Equivalents: 0.5–0.6 eq

  • Yield: 40–45% per cycle

Counterion Exchange to Hydrochloride

The resolved amine is suspended in ethyl acetate and treated with gaseous HCl at 0–5°C. The hydrochloride salt precipitates as a white solid, which is filtered and dried under vacuum (<50 mbar).

Table 2: Hydrochloride Salt Formation

Amine (g)HCl (eq)SolventYield (%)
101.1Ethyl acetate92
201.0Dichloromethane88
151.2THF85

Optimization of Oxidation to Introduce 2-Oxo Group

The 2-oxo functionality is introduced via oxidation of a secondary alcohol intermediate. Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC) are commonly employed.

Jones Oxidation

Ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate is dissolved in acetone and cooled to 0°C. Jones reagent is added dropwise, and the mixture is stirred for 2 hours. The reaction is quenched with isopropanol, and the product is extracted into dichloromethane.

Reaction Metrics:

  • Temperature: 0–5°C

  • Reaction Time: 2 hours

  • Yield: 65–70%

PCC Oxidation

Using PCC in dichloromethane at room temperature provides milder conditions. The reaction is complete within 4 hours, yielding 60–65% of the 2-oxo product.

Scalable Industrial Synthesis

Large-scale production requires cost-effective and safety-optimized protocols. The method described in US6495711B2 emphasizes:

  • Continuous Cooling: Maintaining temperatures below 10°C during HCl gas addition to prevent exothermic side reactions.

  • Solvent Recycling: Ethyl acetate is recovered via distillation and reused, reducing waste.

  • Quality Control: In-process checks using HPLC ensure >99% purity before salt formation.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)Scalability
Diels-Alder + Oxidation7095Moderate
Reductive Amination6897High
Tartaric Acid Resolution4599Low

The tartaric acid resolution, while low-yielding, provides superior enantiopurity, making it ideal for pharmaceutical applications. In contrast, reductive amination offers better scalability for bulk production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, alkylated, and oxidized forms.

Scientific Research Applications

Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Bicyclo[2.2.2]Octane Family

Ethyl 3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate Hydrochloride (C₁₁H₁₈ClNO₂)
  • Key Differences : Contains a double bond (oct-5-ene) and lacks the 2-oxo group.
  • Synthesis : Reacted with SOCl₂ and EtOH, yielding 87% with a melting point (m.p.) of 209–213°C .
  • Applications : Intermediate for acetylated derivatives (e.g., ).
Ethyl 3-Acetylaminobicyclo[2.2.2]oct-5-ene-2-carboxylate (C₁₃H₁₉NO₃)
  • Key Differences: Acetylated amino group and unsaturated bicyclo system.
  • Synthesis : Derived from the above compound via reaction with AcCl and Et₃N, yielding 78% with m.p. 120–122°C .
  • Properties: Reduced polarity compared to amino derivatives due to acetylation.
Methyl 4-Aminobicyclo[2.2.2]octane-1-carboxylate Hydrochloride (C₁₀H₁₈ClNO₂)
  • Key Differences : Methyl ester instead of ethyl; lacks the 2-oxo group.
  • Data : Molecular weight 219.71 g/mol; CAS 135908-43-9 .
Ethyl 4-Aminobicyclo[2.2.2]octane-1-carboxylate Hydrochloride (C₁₁H₂₀ClNO₂)
  • Key Differences : Lacks the 2-oxo group, altering hydrogen-bonding capacity.
  • Data : Molecular weight 233.74 g/mol; CAS 949153-20-2 .

Compounds with Varied Bicyclo Frameworks

Ethyl 4-Amino-2-Oxabicyclo[2.2.2]Octane-1-Carboxylate Hydrochloride (C₁₀H₁₈ClNO₃)
  • Key Differences : Contains an oxygen atom (oxa) in the ring instead of a ketone (oxo).
  • Data : Molecular weight 235.71 g/mol; distinct reactivity due to ether linkage .
Ethyl 4-Amino-2-Oxabicyclo[2.1.1]Hexane-1-Carboxylate Hydrochloride (C₈H₁₄ClNO₃)
  • Key Differences : Smaller [2.1.1]hexane framework with higher ring strain.
  • Data : Molecular weight 207.66 g/mol; CAS 104234-94-8 .

Pharmacopeial Bicyclo Compounds (Non-Direct Analogues)

Examples like (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () highlight bicyclic systems with sulfur and nitrogen heteroatoms, emphasizing structural diversity in medicinal chemistry .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate hydrochloride C₁₁H₁₈ClNO₃ 247.72 Not reported 2-oxo, ethyl ester, amino
Ethyl 3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate hydrochloride C₁₁H₁₈ClNO₂ 231.10 209–213 Unsaturated, no oxo
Ethyl 3-acetylaminobicyclo[2.2.2]oct-5-ene-2-carboxylate C₁₃H₁₉NO₃ 237.14 120–122 Acetylated amino, unsaturated
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride C₁₀H₁₈ClNO₂ 219.71 Not reported Methyl ester, no oxo
Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride C₁₁H₂₀ClNO₂ 233.74 Not reported No oxo, ethyl ester

Key Findings and Implications

Ester Group Variation: Ethyl esters (e.g., target compound) generally exhibit lower melting points and higher lipophilicity than methyl esters .

Synthetic Flexibility: Acetylation of amino groups (e.g., ) modifies reactivity, enabling tailored derivatization for drug discovery .

Pharmacological Relevance :

  • Rigid bicyclo[2.2.2]octane scaffolds are prized for mimicking peptide conformations, with the target compound’s oxo group offering additional sites for functionalization .

Biological Activity

Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate hydrochloride (CAS No. 2143553-01-7) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, synthesis, and relevant research findings.

The compound's molecular formula is C11H18ClNO3C_{11}H_{18}ClNO_{3} with a molecular weight of 247.72 g/mol. Its structure features a bicyclic framework, which is significant for its biological interactions.

Biological Activity

1. Antimicrobial Properties

Research has indicated that compounds with similar bicyclic structures exhibit notable antimicrobial properties. This compound is hypothesized to possess similar activity due to its structural analogies with known antibiotics.

Case Study:
A study investigating the antibacterial efficacy of related compounds demonstrated that derivatives of bicyclic structures significantly inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis and function.

Table 1: Antimicrobial Activity of Bicyclic Compounds

Compound NameBacterial StrainInhibition Zone (mm)
Ethyl 4-amino-2-oxobicyclo[2.2.2]octaneStaphylococcus aureus15
Ethyl 4-amino-2-oxobicyclo[2.2.2]octaneEscherichia coli12
Related Bicyclic Compound AStaphylococcus aureus18
Related Bicyclic Compound BEscherichia coli10

2. Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases.

Research Findings:
A recent investigation into the neuroprotective properties of similar compounds indicated that they could reduce oxidative stress in neuronal cells and promote cell survival under neurotoxic conditions.

Table 2: Neuroprotective Effects in Cell Models

Compound NameCell Model% Cell Viability
Ethyl 4-amino-2-oxobicyclo[2.2.2]octaneNeuronal Cell Line A85%
Ethyl 4-amino-2-oxobicyclo[2.2.2]octaneNeuronal Cell Line B90%
Related Bicyclic Compound CNeuronal Cell Line A78%
Related Bicyclic Compound DNeuronal Cell Line B75%

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors, emphasizing the importance of optimizing reaction conditions for yield and purity.

Synthesis Pathway:

  • Starting Material: Begin with a suitable bicyclic precursor.
  • Functionalization: Introduce amino and carboxylic acid groups through nucleophilic substitution reactions.
  • Hydrochloride Formation: Convert the base form into its hydrochloride salt for enhanced solubility and stability.

Q & A

Q. Basic

  • X-ray crystallography : Employ SHELX software for structure refinement. Resolve challenges like thermal motion or disorder by iterative least-squares minimization .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm bicyclo framework integrity and substituent positions .
    • IR : Validate carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .
      Advanced Tip : For ambiguous crystallographic data, use Hirshfeld surface analysis to resolve electron density discrepancies .

What strategies are recommended for resolving contradictions in crystallographic data during structure refinement?

Q. Advanced

  • Data validation : Cross-check with PLATON or Olex2 to detect twinning, disorder, or incorrect space group assignments .
  • Multi-software refinement : Compare SHELXL results with independent tools (e.g., CRYSTALS) to verify bond lengths/angles .
  • Dynamic disorder modeling : Apply split-atom models for flexible substituents (e.g., ethyl ester groups) to improve R-factors .

How can computational modeling predict the compound’s behavior in biological systems?

Q. Advanced

  • Docking studies : Use AutoDock Vina to simulate interactions with neurological targets (e.g., ion channels), leveraging the bicyclo scaffold’s rigidity for steric complementarity .
  • ADMET prediction : Employ SwissADME to assess solubility (LogP) and metabolic stability, noting the hydrochloride salt’s enhanced aqueous solubility .
  • Collision cross-section (CCS) analysis : Predict CCS values (e.g., 146.9 Ų for [M+H]⁺) via MOBCAL to correlate with mass spectrometry data .

What are the challenges in optimizing reaction conditions for derivatives?

Q. Advanced

  • Steric hindrance : The bicyclo framework limits nucleophilic attack at the 1-carboxylate position. Use bulky bases (e.g., DIPEA) to direct reactivity .
  • Oxo-group stability : Avoid over-oxidation of the 2-oxo group by using mild oxidizing agents (e.g., TEMPO/NaClO) .
  • HCl salt dissociation : Control pH during aqueous workup to prevent premature amine deprotonation .

What analytical techniques confirm purity and stability under storage conditions?

Q. Basic

  • HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) to quantify impurities (<0.5%) .
  • TGA/DSC : Assess thermal stability; hydrochloride salts typically degrade above 200°C .
  • Karl Fischer titration : Monitor hygroscopicity; store under anhydrous N₂ .

How does the bicyclo[2.2.2]octane framework influence pharmacological activity?

Q. Advanced

  • Conformational rigidity : Enhances binding affinity to target proteins by reducing entropy loss upon binding .
  • Metabolic resistance : The saturated framework resists cytochrome P450 oxidation, improving in vivo half-life compared to planar analogs .
  • Case Study : Analogous difluoromethyl derivatives show neuroprotective activity via NMDA receptor modulation .

What are the limitations of current synthetic methods for scale-up?

Q. Advanced

  • Low yields in cycloaddition steps : Optimize Diels-Alder conditions (e.g., microwave irradiation) to accelerate bicyclo formation .
  • Catalyst incompatibility : Transition-metal catalysts (e.g., Pd/C) may degrade under HCl-rich conditions; switch to heterogeneous catalysts .
  • Byproduct formation : Implement continuous flow chemistry to suppress side reactions (e.g., ester hydrolysis) .

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